2-Chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13473972
Molecular Formula: C11H16ClN3OS
Molecular Weight: 273.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClN3OS |
|---|---|
| Molecular Weight | 273.78 g/mol |
| IUPAC Name | 2-chloro-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H16ClN3OS/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7H2,1-3H3 |
| Standard InChI Key | QEKIRSMBSCVFBM-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=NC=CN=C1SC)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1=NC=CN=C1SC)C(=O)CCl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure comprises:
-
A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions).
-
A 3-methylsulfanyl substituent on the pyrazine ring, introducing a sulfur-containing functional group.
-
An N-isopropyl-N-(2-pyridinylmethyl)acetamide side chain, where the acetamide moiety is substituted with an isopropyl group and a pyridinylmethyl group.
The IUPAC name, 2-chloro-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide, reflects this arrangement. Key bond lengths and angles are inferred from analogous structures, such as propachlor (a related herbicide), where π-delocalization in the acetamide group influences molecular geometry .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.78 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| LogP (Partition Coefficient) | 0.69 | |
| Vapour Pressure | at 25°C |
The compound’s moderate LogP indicates balanced hydrophobicity, suitable for permeating biological membranes, while its low vapour pressure suggests limited volatility under standard conditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide involves multi-step reactions, often leveraging:
-
Buchwald-Hartwig Coupling: For introducing the isopropylamino group to the pyrazine ring .
-
Acetamide Formation: Reaction of chloroacetyl chloride with methanesulfonamide derivatives under reflux conditions .
Example Protocol (Adapted from Patent Literature ):
-
Step 1: React 3-methylsulfanylpyrazin-2-ylmethanol with isopropylamine in the presence of a palladium catalyst to form the N-isopropyl intermediate.
-
Step 2: Treat the intermediate with chloroacetyl chloride in ethyl acetate at 65°C for 12 hours to yield the acetamide product.
-
Step 3: Purify via crystallization using n-heptane, achieving a final yield of 83% .
Optimization Challenges
-
Byproduct Formation: Competing reactions at the pyrazine nitrogen require careful temperature control (<5°C during acyl chloride additions) .
-
Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency but complicate downstream purification .
Future Research Directions
Priority Areas
-
Biological Screening: Evaluate activity against therapeutic targets (e.g., kinases, GPCRs) and pathogens.
-
Toxicological Profiling: Assess acute toxicity (LD₅₀) and genotoxicity in vitro.
-
Process Chemistry: Develop greener synthetic routes using biocatalysts or flow chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume